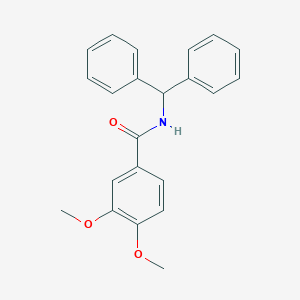![molecular formula C20H23NO2S B337527 [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate](/img/structure/B337527.png)
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is a complex organic compound with a molecular formula of C20H23NO2S and a molecular weight of 341.5 g/mol. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, a cycloheptenyl group, and a dimethylcarbamic acid ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cycloheptenyl Group: This step involves the addition of the cycloheptenyl group to the benzo[b]thiophene core through a Heck reaction or similar coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with dimethylcarbamic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzo[b]thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamic acid 2-[2-(1-cyclohexenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclohexenyl group instead of a cycloheptenyl group.
Dimethylcarbamic acid 2-[2-(1-cyclopentenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclopentenyl group.
Uniqueness
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is unique due to its cycloheptenyl group, which may confer different chemical and biological properties compared to its analogs with cyclohexenyl or cyclopentenyl groups.
Propriétés
Formule moléculaire |
C20H23NO2S |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C20H23NO2S/c1-21(2)20(22)23-19-16-11-7-8-12-17(16)24-18(19)14-13-15-9-5-3-4-6-10-15/h7-9,11-14H,3-6,10H2,1-2H3/b14-13+ |
Clé InChI |
UONGBAKTXJNUGV-BUHFOSPRSA-N |
SMILES |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3 |
SMILES isomérique |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)/C=C/C3=CCCCCC3 |
SMILES canonique |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


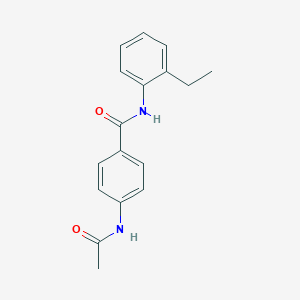
![2-(4-bromophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B337452.png)
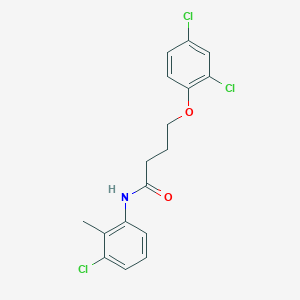

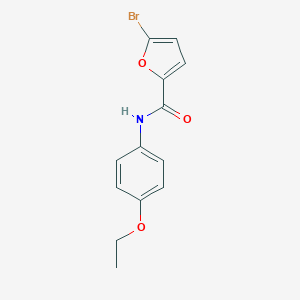
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B337460.png)
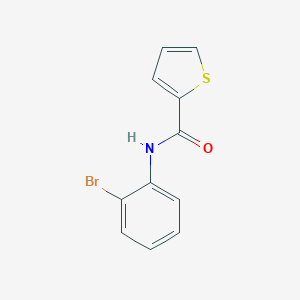
![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]propyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B337462.png)
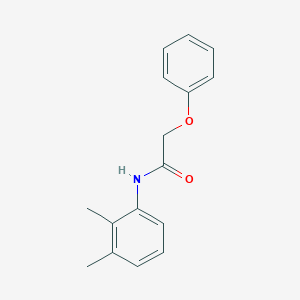
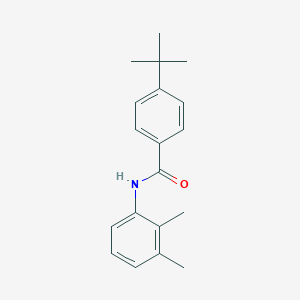
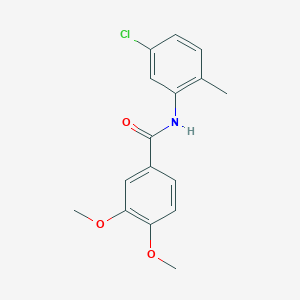
![3-phenyl-N'-[1-(2-pyridinyl)ethylidene]propanohydrazide](/img/structure/B337468.png)

